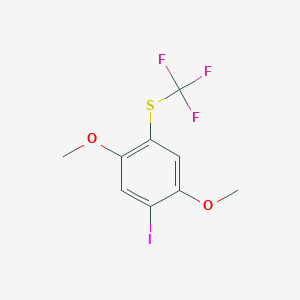
1,4-Dimethoxy-2-iodo-5-(trifluoromethylthio)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dimethoxy-2-iodo-5-(trifluoromethylthio)benzene: is an organic compound with the molecular formula C9H8F3IO2S and a molecular weight of 364.12 g/mol . This compound is characterized by the presence of iodine, methoxy, and trifluoromethylthio groups attached to a benzene ring, making it a unique and versatile molecule in organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Dimethoxy-2-iodo-5-(trifluoromethylthio)benzene can be synthesized through various synthetic routesThe reaction conditions typically include the use of iodine and a suitable oxidizing agent to facilitate the iodination process .
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination and subsequent functional group modifications. The process requires precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1,4-Dimethoxy-2-iodo-5-(trifluoromethylthio)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form different oxidation states or reduction to remove specific functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed to oxidize the compound.
Major Products Formed:
- Substitution reactions yield various derivatives depending on the nucleophile used.
- Oxidation reactions can produce different oxidized forms of the compound .
Scientific Research Applications
1,4-Dimethoxy-2-iodo-5-(trifluoromethylthio)benzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1,4-Dimethoxy-2-iodo-5-(trifluoromethylthio)benzene involves its interaction with specific molecular targets and pathways. The presence of iodine and trifluoromethylthio groups can influence the compound’s reactivity and binding affinity to various biological targets. These interactions can lead to changes in cellular processes and biochemical pathways .
Comparison with Similar Compounds
- 1,4-Dimethoxy-2-iodobenzene
- 1,4-Dimethoxy-2-iodo-5-(methylthio)benzene
- 1,4-Dimethoxy-2-iodo-5-(trifluoromethyl)benzene
Comparison: 1,4-Dimethoxy-2-iodo-5-(trifluoromethylthio)benzene is unique due to the presence of the trifluoromethylthio group, which imparts distinct chemical and physical properties. This group enhances the compound’s lipophilicity and electron-withdrawing effects, making it more reactive in certain chemical reactions compared to its analogs .
Properties
Molecular Formula |
C9H8F3IO2S |
|---|---|
Molecular Weight |
364.13 g/mol |
IUPAC Name |
1-iodo-2,5-dimethoxy-4-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C9H8F3IO2S/c1-14-6-4-8(16-9(10,11)12)7(15-2)3-5(6)13/h3-4H,1-2H3 |
InChI Key |
XZVMAMALNWEJFV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1I)OC)SC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















